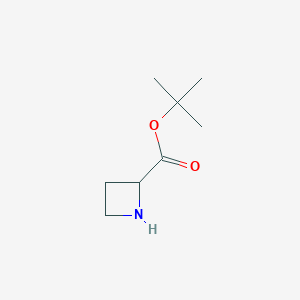

tert-Butyl azetidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNFEQCEQIAFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666591 | |

| Record name | tert-Butyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208034-97-3 | |

| Record name | tert-Butyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of tert-butyl azetidine-2-carboxylate: A Guide for Researchers

Introduction: The Azetidine Core in Modern Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1] Their strained ring system imparts unique conformational rigidity, making them valuable scaffolds for designing novel therapeutics and functional materials.[2] tert-butyl azetidine-2-carboxylate is a key building block, offering a protected carboxylic acid functionality and a reactive secondary amine within this desirable framework. Its molecular formula is C₈H₁₅NO₂ and it has a molecular weight of 157.21 g/mol .[3]

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Understanding this foundational data is critical for reaction monitoring, quality control, and structural confirmation in any research endeavor involving this versatile molecule. This document is structured not as a rigid protocol, but as a logical workflow, providing not just the data, but the scientific rationale behind its interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]

¹H NMR Analysis: A Proton's Perspective

The proton NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The electronegativity of adjacent atoms (nitrogen and oxygen) and the constrained geometry of the four-membered ring are the primary factors influencing the chemical shifts.[5]

-

t-Butyl Protons (-C(CH₃)₃): A sharp, singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm . This signal is characteristic of the tert-butyl group. Its upfield position is due to the shielding effect of the sp³ carbon, and the lack of adjacent protons results in a singlet.

-

Azetidine Protons (H-3, -CH₂-): The two protons on C-3 are diastereotopic and will appear as a multiplet. This signal is anticipated around δ 2.2-2.5 ppm . These protons are adjacent to both the chiral center (C-2) and another methylene group (C-4), leading to complex splitting patterns.

-

Azetidine Protons (H-4, -CH₂-): The protons on C-4, adjacent to the nitrogen atom, are deshielded and will appear as a multiplet further downfield, typically in the range of δ 3.5-3.8 ppm .[6]

-

Azetidine Proton (H-2, -CH-): The single proton at the C-2 position is the most deshielded of the ring protons due to its proximity to both the nitrogen atom and the electron-withdrawing carboxylate group. It is expected to appear as a triplet or multiplet around δ 4.3-4.5 ppm .

-

Amine Proton (-NH-): The proton on the nitrogen atom often appears as a broad singlet. Its chemical shift is variable and concentration-dependent but typically falls in the δ 2.0-3.0 ppm range. Its broadness is a result of quadrupole broadening and potential chemical exchange.

¹³C NMR Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[7]

-

t-Butyl Carbons (-C(C H₃)₃): A single, intense signal is expected around δ 28 ppm , corresponding to the three equivalent methyl carbons of the tert-butyl group.[8]

-

Azetidine Carbon (C-3): This methylene carbon is expected to resonate around δ 23-26 ppm .[9]

-

Azetidine Carbon (C-4): Influenced by the adjacent nitrogen, this carbon is deshielded relative to C-3 and should appear around δ 42-45 ppm .[9]

-

Azetidine Carbon (C-2): This methine carbon, being bonded to both nitrogen and the carboxyl group, is significantly deshielded and is predicted to be in the δ 58-60 ppm range.[9]

-

t-Butyl Quaternary Carbon (-C (CH₃)₃): The quaternary carbon of the tert-butyl group will have a signal around δ 80-82 ppm .

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 170-174 ppm range.[7]

Data Summary: NMR

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| -C(CH ₃)₃ | 1.4 - 1.5 (s, 9H) | 28.0 |

| Azetidine CH ₂ (C-3) | 2.2 - 2.5 (m, 2H) | 24.0 |

| Azetidine CH ₂ (C-4) | 3.5 - 3.8 (m, 2H) | 43.0 |

| Azetidine CH (C-2) | 4.3 - 4.5 (t, 1H) | 59.0 |

| NH | 2.0 - 3.0 (br s, 1H) | - |

| -C (CH₃)₃ | - | 81.0 |

| -C =O | - | 172.0 |

Experimental Protocol: NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation.[10] The goal is to create a homogeneous solution free of particulate matter, which can degrade the magnetic field homogeneity and thus the spectral resolution.[11]

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[2]

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12]

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any suspended impurities.[13]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the proton-decoupled ¹³C spectrum. A relaxation delay (D1) of 2 seconds is generally sufficient for qualitative analysis.[14]

-

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. For this compound, the most prominent features will be the N-H stretch of the amine and the strong C=O stretch of the ester.

-

N-H Stretch: A moderate, sharp absorption is expected in the region of 3300-3350 cm⁻¹ , which is characteristic of a secondary amine.[15]

-

C-H Stretches: Absorptions between 2850-3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the sp³ C-H bonds in the azetidine ring and the tert-butyl group.

-

C=O Stretch (Ester): A very strong, sharp absorption band is the hallmark of the carbonyl group. For an aliphatic ester like this one, this peak is expected between 1735-1750 cm⁻¹ .[16] This is often the most intense peak in the spectrum.

-

C-O Stretch (Ester): The C-O single bond stretches of the ester group will give rise to two or more bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .[16]

-

N-H Bend: The bending vibration of the N-H bond may be visible around 1500-1600 cm⁻¹ , though it is often weaker than the carbonyl stretch.

Data Summary: IR

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3350 | Medium |

| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester | C-O Stretch | 1000 - 1300 | Medium-Strong |

Experimental Protocol: FT-IR Data Acquisition

For a liquid or low-melting solid sample, the simplest method is to acquire the spectrum from a thin film.

-

Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top and press lightly to create a thin, uniform liquid film between the plates.

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the data to display the spectrum in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[17]

Molecular Ion and Adducts

The monoisotopic mass of this compound is 157.1103 Da. In positive-ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

[M+H]⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule is 158.1176 .[18]

-

Adduct Ions: It is also common to observe adducts with alkali metals, particularly if trace salts are present in the sample or solvent. The most common of these is the sodium adduct, [M+Na]⁺, which would appear at m/z 180.0995 .[18]

Predicted Fragmentation Pathway

While soft ionization minimizes fragmentation, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce it. The most likely fragmentation pathway involves the loss of the stable tert-butyl carbocation.

-

Loss of tert-butyl group: The most characteristic fragmentation is the cleavage of the ester group, leading to the loss of a neutral isobutylene molecule (56 Da) or the formation of a stable tert-butyl cation (m/z 57). The primary fragmentation would likely be the loss of the entire tert-butoxy group followed by rearrangement, or more simply, the loss of the C₄H₉ radical. However, the most common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would result in a fragment corresponding to azetidine-2-carboxylic acid.

-

Loss of Isobutylene: [M+H]⁺ (m/z 158.1) → Loss of C₄H₈ (56.1 Da) → [C₄H₇NO₂ + H]⁺ at m/z 102.05 . This fragment represents the protonated azetidine-2-carboxylic acid.[19]

-

Formation of tert-butyl cation: A prominent peak at m/z 57.07 corresponding to the [C₄H₉]⁺ cation is highly probable.[20] This is a very stable tertiary carbocation and is often a base peak for compounds containing a tert-butyl group.

Caption: Predicted ESI-MS fragmentation pathway.

Data Summary: MS

| Ion | Formula | Predicted m/z | Interpretation |

| [M+H]⁺ | [C₈H₁₆NO₂]⁺ | 158.1176 | Protonated molecular ion |

| [M+Na]⁺ | [C₈H₁₅NO₂Na]⁺ | 180.0995 | Sodium adduct |

| Fragment | [C₄H₈NO₂]⁺ | 102.0550 | Loss of isobutylene (C₄H₈) |

| Fragment | [C₄H₉]⁺ | 57.0704 | tert-butyl cation |

Experimental Protocol: LC-MS (ESI) Data Acquisition

For robust and repeatable results, coupling liquid chromatography (LC) with mass spectrometry is the preferred method, as it ensures the sample is purified before entering the ion source.[21]

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase solvent.

-

Chromatography (Optional but Recommended):

-

Use a C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Run a gradient elution to ensure good peak shape and separation from any impurities.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize gas temperature (e.g., 350 °C), gas flow, and nebulizer pressure to achieve stable spray and maximum ion intensity.[19]

-

Data Analysis: Identify the m/z values for the molecular ion, common adducts, and major fragments. Use the instrument software to calculate the elemental composition from the high-resolution mass measurement.[22]

-

Conclusion

The spectroscopic signature of this compound is well-defined and predictable based on its constituent functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, with chemical shifts heavily influenced by the strained ring and adjacent heteroatoms. FT-IR serves as a rapid confirmation tool, clearly indicating the presence of the secondary amine and the prominent ester carbonyl group. Finally, ESI-mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the stable tert-butyl group. Together, these three techniques provide a comprehensive and self-validating system for the unambiguous identification and characterization of this important chemical building block.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. Organomation Website. Available at: [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available at: [Link]

-

JEOL. NMR Sample Preparation. JEOL Website. Available at: [Link]

-

Western University. NMR Sample Preparation. Western University Chemistry Department. Available at: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. Blog. Available at: [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Springer Nature. Available at: [Link]

-

SlideShare. Mass Spectrometry analysis of Small molecules. Uploaded by an user. Available at: [Link]

-

Katritzky, A. R., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds. HETEROCYCLES, 96(12), 2125. Available at: [Link]

-

Biocompare. Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

-

NIH National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available at: [Link]

-

ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... ResearchGate. Available at: [Link]

-

YouTube. Small Molecule Accurate Mass Analysis. Waters Corporation. Available at: [Link]

-

NIST. Peroxybenzoic acid, tert-butyl ester. NIST WebBook. Available at: [Link]

-

PubChem. This compound hydrochloride. PubChem. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

-

ACS Publications. Infrared Absorption Frequencies of tert-Butoxy Group. Analytical Chemistry. Available at: [Link]

-

ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

PubChem. Tert-butyl 2-(aminomethyl)azetidine-1-carboxylate. PubChem. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

NIH National Center for Biotechnology Information. Azetidinecarboxylic Acid. PubChem. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

Michigan State University. Proton NMR Table. MSU Chemistry Department. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Oregon State University Chemistry Department. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... ResearchGate. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry Department. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

Sources

- 1. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [chemicalbook.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. organomation.com [organomation.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. sites.bu.edu [sites.bu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. instanano.com [instanano.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. uab.edu [uab.edu]

- 18. PubChemLite - this compound hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 19. apexbt.com [apexbt.com]

- 20. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. biocompare.com [biocompare.com]

- 22. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Stability and Reactivity of Tert-butyl Azetidine-2-carboxylate

Introduction: The Strategic Value of a Constrained Proline Analogue

In the landscape of modern drug discovery and peptide chemistry, the quest for novel molecular scaffolds that impart unique conformational constraints and metabolic stability is paramount. Tert-butyl azetidine-2-carboxylate, a saturated four-membered heterocyclic amino acid ester, has emerged as a valuable building block for precisely this purpose. As a constrained analogue of proline, its incorporation into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation.[1][2] Furthermore, the azetidine ring system serves as a versatile synthetic handle for the construction of diverse molecular architectures.[2] This guide provides a comprehensive overview of the stability and reactivity of this compound, offering practical insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule, with the (S)-enantiomer being the most commonly utilized in pharmaceutical research. The key structural features that dictate its chemical behavior are the strained four-membered azetidine ring and the bulky tert-butyl ester protecting group.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [3] |

| Molecular Weight | 157.21 g/mol | [3] |

| Appearance | Colorless oil or low-melting solid | [4] |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred from reaction conditions |

The inherent ring strain of the azetidine core is a critical determinant of its reactivity. While more stable and easier to handle than the corresponding three-membered aziridines, the azetidine ring is susceptible to ring-opening reactions under certain conditions, a factor that must be carefully considered during synthetic planning.[1]

Stability Profile: A Balancing Act of Ring Strain and Protecting Group Lability

The overall stability of this compound is a function of both the azetidine ring and the tert-butyl ester.

pH and Temperature Stability

The tert-butyl ester group is notoriously labile under acidic conditions, readily cleaving to release isobutylene and the free carboxylic acid. This deprotection is often achieved with strong acids like trifluoroacetic acid (TFA) at room temperature.[5] While generally stable to a wide range of nucleophilic and basic conditions, prolonged exposure to strong bases can lead to hydrolysis, although this is less facile than for methyl or ethyl esters.[6]

The azetidine ring itself is relatively stable under neutral and basic conditions. However, under acidic conditions, particularly with N-acylated azetidines, the ring can undergo intramolecular ring-opening, leading to the formation of byproducts.[7]

General Storage Recommendations: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (ideally -20°C).[8] It is advisable to avoid prolonged storage of solutions, particularly in protic solvents.

Decomposition Pathways

The primary decomposition pathway for this compound is acid-catalyzed hydrolysis of the tert-butyl ester. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene.

A more complex decomposition pathway involves the acid-mediated ring-opening of the azetidine ring, especially after N-acylation. This can proceed via an intramolecular nucleophilic attack, leading to the formation of rearranged products. For instance, in the presence of a nucleophilic group on the N-substituent, cyclization can occur, leading to the formation of bicyclic structures. The specific byproducts will be highly dependent on the reaction conditions and the nature of any N-substituents.[7]

Key Reactive Sites and Synthetic Transformations

The reactivity of this compound is centered around two primary sites: the secondary amine of the azetidine ring and the carbon atoms of the ring, which can be functionalized following N-activation.

N-Functionalization: A Gateway to Diverse Derivatives

The secondary amine of the azetidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions.

N-alkylation is a common transformation used to introduce substituents onto the azetidine nitrogen. This is typically achieved by reacting the azetidine with an alkyl halide or sulfonate in the presence of a non-nucleophilic base.

Experimental Protocol: N-Alkylation of Tert-butyl L-azetidine-2-carboxylate [5]

-

To a solution of tert-butyl L-azetidine-2-carboxylate (1.0 eq) in acetonitrile (MeCN), add the desired alkyl iodide (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the N-alkylated product.

Note: A typical reported yield for this type of reaction is around 60%.[5]

The secondary amine can be readily acylated using acid chlorides, anhydrides, or through standard peptide coupling protocols. When incorporating this compound into a peptide sequence, common coupling reagents such as HATU, HBTU, or EDC in combination with an additive like HOBt can be employed.

Illustrative Peptide Coupling Workflow

Caption: General workflow for peptide coupling.

Ring-Opening Reactions

As mentioned, the strained azetidine ring can undergo nucleophilic ring-opening, particularly when the nitrogen is activated by an electron-withdrawing group (e.g., a tosyl or acyl group). This reaction provides a pathway to functionalized γ-amino acids. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidine substituents and the incoming nucleophile.

Spectroscopic Characterization

Accurate characterization of this compound and its derivatives is crucial for ensuring purity and confirming structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by a singlet for the nine protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm. The protons on the azetidine ring will appear as multiplets in the aliphatic region. The α-proton (at C2) is expected to be a triplet or doublet of doublets, while the β-protons (at C3) and γ-protons (at C4) will also exhibit complex splitting patterns due to geminal and vicinal coupling.[5]

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The carbons of the azetidine ring will resonate in the aliphatic region, with the carboxyl carbon appearing downfield.[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺. Fragmentation may involve the loss of the tert-butyl group or cleavage of the azetidine ring.

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

-

C=O stretch (ester): A strong band around 1730-1750 cm⁻¹.

-

N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in medicinal chemistry.

-

Proline Mimetics: Its ability to act as a constrained proline analogue allows for the modulation of peptide and protein conformation, which can lead to enhanced biological activity and selectivity.[1][2]

-

Scaffold for Novel Heterocycles: The azetidine ring can serve as a starting point for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

-

Introduction of Rigidity: Incorporating the rigid azetidine ring into a molecule can reduce its conformational flexibility, which can be advantageous for optimizing binding to a biological target and improving pharmacokinetic properties.[1]

-

Anticancer and Antiviral Agents: Azetidine-containing compounds have been investigated for their potential as antitumor and antiviral agents.[4][9] The rigid scaffold can be used to orient pharmacophoric groups in a precise manner for interaction with biological targets.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block for researchers in the pharmaceutical and chemical sciences. A thorough understanding of its stability and reactivity is essential for its effective utilization in synthesis. The interplay between the inherent strain of the azetidine ring and the lability of the tert-butyl ester provides both synthetic opportunities and challenges. By carefully controlling reaction conditions, particularly pH, and leveraging the nucleophilicity of the secondary amine, chemists can unlock the potential of this constrained amino acid analogue to create novel and impactful molecules.

References

Sources

- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of tert-butyl azetidine-2-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of tert-Butyl Azetidine-2-carboxylate Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into the synthesis of the core scaffold, dissect the diverse biological activities of its derivatives, elucidate their mechanisms of action, and explore the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the strained azetidine ring in novel therapeutic design.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating and increasingly important structural motif in medicinal chemistry.[1] The inherent ring strain of the azetidine core imparts unique conformational constraints upon molecules, making them valuable tools for probing biological systems.[1] Among these, derivatives of azetidine-2-carboxylic acid are particularly noteworthy. Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a close structural analogue of proline.[2] This mimicry is the foundation of its primary biological mechanism: it can be mistakenly incorporated in place of proline during protein synthesis.[3][4][5] This misincorporation leads to dysfunctional proteins, inducing cellular stress and providing a powerful mechanism for therapeutic intervention.[4][6]

The tert-butyl ester of azetidine-2-carboxylic acid is a critical synthetic intermediate. The tert-butyl group serves as a robust protecting group for the carboxylic acid, allowing for selective modification at the ring nitrogen. It is stable under a wide range of reaction conditions yet can be readily removed with acid, making it an ideal choice for multi-step synthetic campaigns aimed at producing diverse libraries of derivatives.[7][8] The exploration of these derivatives has unveiled a broad spectrum of pharmacological activities, ranging from anticancer and antimicrobial to central nervous system (CNS) effects.[9]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound derivatives typically begins with the commercially available (S)- or (R)-azetidine-2-carboxylic acid. A common and effective strategy involves a two-step process: N-protection followed by functionalization.

First, the secondary amine of the azetidine ring is protected, often with a di-tert-butyl dicarbonate (Boc) group. This N-Boc protected intermediate is then coupled with a molecule of interest, frequently an aniline or other amine, via standard amide bond formation protocols. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are commonly employed for this purpose.[10] Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final derivative.[10]

Caption: General synthesis of (R)-azetidine-2-carboxamide derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a remarkable range of biological activities, stemming from both the proline-mimicking nature of the core and the specific interactions of appended functional groups.

Proline Antagonism and Induction of Endoplasmic Reticulum (ER) Stress

The foundational biological activity of azetidine-2-carboxylic acid is its role as a proline antagonist.[11] By evading the proofreading mechanisms of tRNA-synthetases, it is misincorporated into nascent polypeptide chains.[12] This substitution disrupts the proper folding of proline-rich proteins like collagen, leading to the accumulation of misfolded proteins within the endoplasmic reticulum (ER).[3][13] This accumulation triggers a cellular stress response known as the Unfolded Protein Response (UPR).[3][6] The UPR is a complex signaling network that initially attempts to restore homeostasis but can ultimately lead to programmed cell death (apoptosis) if the stress is prolonged or severe.[12] This mechanism is particularly relevant in the context of anti-angiogenic and pro-apoptotic effects.[12][13]

Caption: Mechanism of Aze-induced ER stress and apoptosis.

Anticancer Activity: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a key role in tumor cell proliferation, survival, and metastasis. As such, it is a high-value target for anticancer drug development. Novel (R)-azetidine-2-carboxamide analogues have been developed as potent and selective small-molecule inhibitors of STAT3.[14] These compounds directly interfere with the DNA-binding activity of STAT3, preventing it from activating the transcription of downstream target genes essential for tumor growth.[14] Medicinal chemistry efforts have focused on optimizing these azetidine derivatives to improve cell permeability and metabolic stability, crucial parameters for in vivo efficacy.[14]

Central Nervous System (CNS) Activity: Dopamine Antagonism

The rigid azetidine scaffold has also been incorporated into molecules targeting CNS receptors. Certain derivatives substituted at the 3-position with amide moieties have been evaluated as dopamine D2 and D4 receptor antagonists.[9] Dopamine antagonists are used in the treatment of schizophrenia and other psychotic disorders.[9] The conformational constraint imposed by the azetidine ring can lead to improved receptor affinity and selectivity compared to more flexible structures.

Antimicrobial and Herbicidal Activity

The unique structure of azetidine has been exploited in the development of agents with antimicrobial and herbicidal properties. Phenothiazine-azetidinone conjugates have demonstrated activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[15] In the agrochemical field, substituted azetidinyl carboxamides have been developed as a novel class of herbicides that inhibit fatty acid thioesterase (FAT), a key enzyme in plant lipid metabolism.[16]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.

-

For STAT3 Inhibitors: A free carboxylate group on the aromatic moiety coupled to the azetidine core is often crucial for potent inhibition of STAT3 activity.[14] However, this charged group can hinder cell membrane permeability. Esterification or replacement with bioisosteres like phthalides or methyl amides can improve cellular potency, albeit sometimes at the cost of reduced in vitro activity.[14] The substitution pattern on the aromatic ring also significantly impacts potency.

-

For Dopamine Antagonists: Modifications to the phenyl ring of the amide moiety at the 3-position of the azetidine ring dictate the affinity for D2 and D4 receptors. For example, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was found to be a potent D2 antagonist, while the 4-bromo isomer showed higher potency as a D4 antagonist.[9]

Table 1: Biological Activity of Representative Azetidine Derivatives

| Compound Class | Derivative Example | Target | IC₅₀ / Activity | Reference |

| STAT3 Inhibitor | (R)-Azetidine-2-carboxamide (5o) | STAT3 | 0.38 µM | [14] |

| STAT3 Inhibitor | (R)-Azetidine-2-carboxamide (8i) | STAT3 | 0.34 µM | [14] |

| GPCR Antagonist | Azetidine Derivative (GLPG0974) | FFA2 | 16 nM | [10] |

| Dopamine Antagonist | N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | D2 Receptor | Potent Antagonist | [9] |

| Dopamine Antagonist | N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | D4 Receptor | Potent Antagonist | [9] |

| Antitumor Agent | TZT-1027 Analogue (7e) | Tubulin Polymerization | GI₅₀ < 0.01 µM (A549 cells) | [17] |

Experimental Protocols

General Protocol for Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors

This protocol is adapted from established methods for synthesizing azetidine-based STAT3 inhibitors.[10][14]

-

N-Boc Protection: To a solution of (R)-azetidine-2-carboxylic acid in a 1:1:1 mixture of THF, methanol, and water, add sodium bicarbonate (2.0 eq.). Then, add di-tert-butyl dicarbonate (1.2 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting material.

-

Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(R)-azetidine-2-carboxylic acid.

-

Amide Coupling: Dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq.), the desired aniline derivative (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.

-

Add DIPEA (3.0 eq.) to the solution and stir at room temperature for 6-12 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

-

Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 eq.) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by reverse-phase HPLC to yield the final product as a TFA salt.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay measures the ability of a compound to inhibit the binding of active STAT3 protein to its DNA consensus sequence.[14]

Caption: Workflow for STAT3 DNA-binding inhibition assay (EMSA).

Conclusion and Future Outlook

This compound is a versatile and powerful starting material for the synthesis of biologically active molecules. Its derivatives have demonstrated efficacy across a wide range of therapeutic areas, including oncology, infectious disease, and neurology. The proline-mimicking ability of the azetidine core provides a unique mechanism of action that can be finely tuned through synthetic modification. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel substitutions to target new biological pathways, and leveraging the strained ring system to design next-generation covalent inhibitors and chemical probes. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents for challenging diseases.

References

- Santos, W. T., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Journal, 120(6), 2904-2918.

- MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid. MedChemExpress.

- Janecki, T., Janecka, A., & Gmeiner, P. (2015).

- Nishikawa, T., et al. (2018).

- Al-said, N. H., et al. (2020).

- BenchChem. (n.d.). Azetidine-2-carboxylic Acid | Proline Analog. BenchChem.

- Zhang, J., & Zhu, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).

- Ahmad, I., et al. (2019). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.

- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

- Brewster, J. T., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Singh, R. P., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45681-45700.

- Stephens, C. E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 569-591.

- Grokipedia. (n.d.). Azetidine-2-carboxylic acid. Grokipedia.

- Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)

- Andexer, J. N., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- Mal, P., & Seidel, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Couty, F. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.

- Che Ngu, C., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(16), 8886.

- Wang, Y., et al. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 25(22), 5437.

- Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia.

- PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. PubChem.

- Bojack, G., et al. (2025).

- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acgpubs.org [acgpubs.org]

- 16. thieme-connect.de [thieme-connect.de]

- 17. mdpi.com [mdpi.com]

The Azetidine-2-Carboxylic Acid Core: A Journey from Natural Toxin to Therapeutic Scaffolding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Strained Ring

In the vast and ever-expanding universe of chemical motifs leveraged for drug discovery, the humble four-membered azetidine ring holds a unique and compelling position. Its inherent ring strain, a feature that might intuitively suggest instability, is precisely what endows it with a fascinating reactivity profile and a conformational rigidity that is highly sought after in the design of potent and selective therapeutics. At the heart of this chemical family lies azetidine-2-carboxylic acid, a deceptively simple molecule with a rich and storied history. Initially discovered as a natural toxin, this non-proteinogenic amino acid has evolved into a versatile chiral building block, a "privileged scaffold" in modern medicinal chemistry. This guide aims to provide a comprehensive technical overview of the discovery, history, and synthetic evolution of azetidine-2-carboxylic acid and its derivatives, offering insights into the causal relationships between their structural features and biological activities. We will delve into the intricate synthetic strategies developed to harness the potential of this strained ring system and explore its journey from a botanical curiosity to a cornerstone of innovative drug design.

I. Discovery and Natural Occurrence: A Toxin's Tale

The story of azetidine-2-carboxylic acid begins in the mid-20th century, a period of burgeoning interest in the chemical constituents of the natural world. In 1956, the pioneering work of L. Fowden led to the isolation and characterization of a novel cyclic imino acid from the lily-of-the-valley (Convallaria majalis)[1][2]. This compound, identified as azetidine-2-carboxylic acid, was the first known example of a naturally occurring azetidine[3]. Subsequent research revealed its presence in other plant species, including garden beets (Beta vulgaris) and various members of the lily and bean families[1][4].

The initial excitement surrounding its discovery was soon tempered by the realization of its biological activity. Azetidine-2-carboxylic acid is a potent toxin and teratogenic agent[5][6]. Its toxicity stems from its close structural resemblance to the proteinogenic amino acid proline[1][6]. This molecular mimicry allows it to be mistakenly incorporated into nascent polypeptide chains during protein synthesis in a wide range of organisms, including humans[2][5][6]. The substitution of the five-membered proline ring with the more strained four-membered azetidine ring disrupts protein folding and function, leading to the accumulation of abnormal proteins, cellular dysfunction, and the triggering of cell death pathways[2]. This inherent biological activity, while detrimental in its natural context, hinted at the potential for this scaffold to interact with biological systems in a profound and specific manner, a property that would later be exploited in drug development.

II. The Synthetic Challenge: Taming the Strained Ring

The unique biological properties of azetidine-2-carboxylic acid spurred chemists to develop methods for its synthesis. The inherent ring strain of the azetidine core, however, presented a significant synthetic challenge. Early synthetic routes were often lengthy, low-yielding, and produced racemic mixtures.

Early Racemic Syntheses

Initial approaches to racemic azetidine-2-carboxylic acid often started from acyclic precursors. One of the earliest reported methods involved the α-bromination of the neurotransmitter GABA (γ-aminobutyric acid), followed by intramolecular cyclization induced by a base like barium hydroxide[6]. Another early route utilized γ-butyrolactone as a starting material, which was converted to a 2,4-dibromo-butyric acid derivative that could then be cyclized[7]. These early methods, while foundational, were often inefficient and lacked stereocontrol, limiting their utility for producing the enantiomerically pure compounds required for detailed biological studies and pharmaceutical development.

The Dawn of Asymmetric Synthesis: Accessing Enantiopurity

The crucial role of chirality in biological systems necessitated the development of asymmetric syntheses to obtain specific enantiomers of azetidine-2-carboxylic acid. The (S)-enantiomer, in particular, is a valuable intermediate for the synthesis of various pharmaceutical agents, including thrombin inhibitors[8].

A significant breakthrough in this area came with the use of chiral auxiliaries. One notable method involves the use of optically active α-methylbenzylamine as a chiral auxiliary to guide the stereoselective formation of the azetidine ring through an intramolecular alkylation reaction[3][5]. This approach allows for the practical, multi-gram synthesis of both enantiomers of azetidine-2-carboxylic acid from inexpensive starting materials[3][5].

Another efficient route to (S)-azetidine-2-carboxylic acid utilizes a malonic ester intermediate derived from (S)-(1'-methyl)benzylaminomalonate. The key step in this synthesis is a highly efficient four-membered ring formation achieved by treating the aminomalonate with 1,2-dibromoethane in the presence of cesium carbonate[3][9]. Subsequent stereoselective dealkoxycarbonylation and enzymatic resolution provide the enantiomerically pure product[3][9].

More recent strategies have focused on developing even more direct and efficient routes. For instance, a straightforward synthesis of L-azetidine-2-carboxylic acid has been described starting from a commercially available aspartic acid derivative, thus conserving the initial chirality[10]. This method relies on the use of a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group which acts as both a leaving group and an activator for the key intramolecular cyclization step[10].

The following diagram illustrates a generalized workflow for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid, highlighting the key strategies employed.

Caption: Generalized workflow for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid.

III. From Toxin to Therapeutic: The Medicinal Chemistry of Azetidine-2-Carboxylic Acid Derivatives

The successful development of robust synthetic routes to enantiomerically pure azetidine-2-carboxylic acid and its derivatives unlocked their vast potential in medicinal chemistry. The rigid, four-membered ring serves as a unique conformational constraint, allowing for the precise positioning of functional groups to interact with biological targets. This has led to the discovery of a wide range of derivatives with diverse therapeutic applications.

Structure-Activity Relationships (SAR): A Guiding Principle

The systematic modification of the azetidine-2-carboxylic acid core has been instrumental in elucidating structure-activity relationships (SAR). By observing how changes in the chemical structure affect biological activity, medicinal chemists can rationally design more potent and selective drug candidates.

For example, in the development of azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism, several key SAR observations were made[11]. The azetidine scaffold was explored with different substituents at the 2- and 3-positions. It was found that 2-cyanoazetidines and 2-ketoazetidines with large, hydrophobic amino acid groups attached to the azetidine nitrogen exhibited potent DPP IV inhibition, with some compounds displaying activities in the sub-micromolar range[11]. Interestingly, the stereochemistry at the 2-position was not a critical determinant of activity for these particular derivatives[11]. In contrast, 3-fluoroazetidines also showed promising inhibitory potency without the chemical instability associated with the 2-cyano and 2-keto analogues[11].

The following table summarizes the inhibitory activities of a selection of azetidine-2-carboxamide analogues against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation.

| Compound | Linker | R1 Group | R2 Group | STAT3 EMSA IC50 (µM)[10] |

| 5a | (R)-Azetidine-2-carboxamide | Salicyl | Naphthyl | 0.52 |

| 5b | (S)-Azetidine-2-carboxamide | Salicyl | Naphthyl | 2.22 |

| 5o | (R)-Azetidine-2-carboxamide | Benzoic acid | Naphthyl | 0.38 |

| 8i | (R)-Azetidine-2-carboxamide | Salicyl | Biphenyl | 0.34 |

| 7g | (R)-Azetidine-2-carboxamide | Salicyl | Substituted Biphenyl | 0.88 (K D) |

| 9k | (R)-Azetidine-2-carboxamide | Salicyl | Substituted Biphenyl | 0.96 (K D) |

EMSA: Electrophoretic Mobility Shift Assay; K D: Dissociation Constant

This data clearly illustrates the importance of the (R)-enantiomer for potent STAT3 inhibition (compare 5a and 5b ). Furthermore, modifications to the aromatic substituents significantly impact the inhibitory activity.

Therapeutic Applications: A Diverse Portfolio

The versatility of the azetidine-2-carboxylic acid scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.

-

Antithrombotics: (S)-Azetidine-2-carboxylic acid is a key intermediate in the synthesis of potent thrombin inhibitors, which are used to prevent and treat blood clots[8]. Derivatives such as melagatran and its oral prodrug ximelagatran were among the first direct thrombin inhibitors to reach the market. The azetidine ring in these molecules plays a crucial role in orienting the functional groups that interact with the active site of the thrombin enzyme.

-

Anticancer Agents: As demonstrated in the table above, azetidine-2-carboxamide derivatives have emerged as potent and selective inhibitors of STAT3[10]. Aberrant STAT3 activity is a hallmark of many human cancers, making it an attractive therapeutic target. The azetidine-based inhibitors disrupt STAT3 dimerization and its subsequent DNA-binding activity, leading to the inhibition of cancer cell growth and the induction of apoptosis[10].

-

Antidiabetics: As previously mentioned, azetidine derivatives have been developed as inhibitors of DPP IV[11]. By inhibiting DPP IV, these compounds increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.

-

Neurological Disorders: The constrained nature of the azetidine ring has been utilized to design novel gamma-aminobutyric acid (GABA) uptake inhibitors[12]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its levels can have therapeutic benefits in conditions such as epilepsy and anxiety. Azetidine derivatives have shown moderate to high affinity for the GABA transporters GAT-1 and GAT-3[12].

The following diagram depicts the interaction of an azetidine-based inhibitor with a hypothetical enzyme active site, illustrating how the rigid scaffold can position key functional groups for optimal binding.

Caption: Conceptual diagram of an azetidine-based inhibitor interacting with an enzyme active site.

IV. Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for the synthesis of key azetidine-2-carboxylic acid derivatives, intended to serve as a practical guide for researchers in the field.

Protocol 1: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid via Chiral Auxiliary

This protocol is adapted from the work of Couty and coworkers and utilizes (S)-(-)-α-methylbenzylamine as a chiral auxiliary.

Step 1: Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate

-

To a solution of dimethyl 2-bromomalonate in anhydrous tetrahydrofuran (THF) at 0 °C, add (S)-(-)-α-methylbenzylamine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate

-

To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in anhydrous dimethylformamide (DMF), add cesium carbonate and 1,2-dibromoethane.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the mixture to room temperature, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting diastereomeric mixture of dicarboxylates by flash chromatography.

Step 3: Krapcho Dealkoxycarbonylation

-

Dissolve the mixture of azetidine-2,2-dicarboxylates in dimethyl sulfoxide (DMSO) containing lithium chloride and water.

-

Heat the mixture to 150 °C for 4-6 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic phase with brine, dry, and concentrate.

-

Separate the resulting diastereomeric monoesters by column chromatography.

Step 4: Hydrolysis and Deprotection

-

Hydrolyze the desired (2S,1'S)-monoester using aqueous lithium hydroxide in a mixture of THF and methanol.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the N-protected carboxylic acid.

-

Remove the α-methylbenzyl group by catalytic hydrogenation using palladium on carbon (10%) in methanol under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the filtrate to yield (S)-azetidine-2-carboxylic acid.

Protocol 2: Synthesis of 3-Substituted Azetidines from 1-Azabicyclo[1.1.0]butane

This protocol describes a general method for the ring-opening of 1-azabicyclo[1.1.0]butane (ABB) with a nucleophile, in this case, a thiol.

Step 1: Preparation of a THF solution of 1-Azabicyclo[1.1.0]butane (ABB)

-

ABB is typically generated in situ from a suitable precursor, such as 2,3-dibromopropylamine hydrobromide, by treatment with a strong base like n-butyllithium in THF at low temperatures. Caution: ABB is a highly strained and potentially reactive compound.

Step 2: Ring-opening with a Thiol

-

To a freshly prepared THF solution of ABB at -78 °C, add a solution of the desired thiol in THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-thio-substituted azetidine by column chromatography.

V. Conclusion and Future Perspectives

The journey of azetidine-2-carboxylic acid from a natural toxin to a versatile therapeutic scaffold is a testament to the power of chemical synthesis to unlock the potential of natural products. The development of stereoselective and efficient synthetic routes has been paramount in enabling the exploration of its derivatives in medicinal chemistry. The unique conformational constraints imposed by the four-membered ring have proven to be a valuable design element for achieving high potency and selectivity against a range of biological targets.

Looking ahead, the field continues to evolve. The development of novel C-H activation and late-stage functionalization methods will undoubtedly provide access to an even greater diversity of azetidine-based compounds. Furthermore, the integration of computational modeling and machine learning into the design process will accelerate the discovery of new derivatives with optimized pharmacological properties. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the azetidine-2-carboxylic acid core is poised to remain a central and impactful motif in the ongoing quest for new and improved medicines. The story of this strained ring is far from over; its next chapters are waiting to be written in the laboratories of innovative scientists and researchers around the world.

References

- Fowden, L. (1956). Azetidine-2-carboxylic Acid: a New Cyclic Imino Acid Occurring in Plants. Biochemical Journal, 64(2), 323–332.

- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031.

-

Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]

- Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897.

-

Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

- Hayashi, K., Hiki, S., Kumagai, T., & Nagao, Y. (2002). SYNTHESIS OF AZETIDINE DERIVATIVES USING 1-AZABICYCLO[1.1.0]BUTANE. HETEROCYCLES, 56, 433-442.

- Hayashi, K., Hiki, S., Kumagai, T., & Nagao, Y. (2002). ChemInform Abstract: Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane. ChemInform, 33(21).

-

Semantic Scholar. (2009). REACTION OF 1-AZABICYCLO[1.1.0]BUTANE WITH ACTIVATED AMIDES. Retrieved from [Link]

- Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.

-

PubMed. (2008). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Retrieved from [Link]

- Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Wikipedia. (n.d.). Couty's azetidine synthesis. Retrieved from [Link]

-

ResearchGate. (2022). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]

-

PubMed. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Retrieved from [Link]

-

National Institutes of Health. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

-

ChEMBL. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

-

National Institutes of Health. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 7. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

The Strategic Deployment of tert-Butyl Azetidine-2-carboxylate in Complex Molecule Synthesis: A Technical Guide

Introduction: The Azetidine Scaffold – A Privileged Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to impart unique conformational rigidity and novel exit vectors for substituent placement. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1] Its incorporation into molecular architectures can lead to significant improvements in key drug-like properties, including metabolic stability, aqueous solubility, and ligand-receptor binding affinity, by virtue of its three-dimensional character and reduced lipophilicity compared to larger alicyclic or aromatic systems.[1]

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a conformationally constrained analog of proline.[2] This structural mimicry allows it to act as a proline bioisostere, enabling the exploration of structure-activity relationships in peptides and peptidomimetics with the potential for altered biological activity or enhanced proteolytic stability.[2] The tert-butyl ester of this acid, tert-butyl azetidine-2-carboxylate, is a particularly versatile and widely employed building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester on the carboxylic acid provide orthogonal protection, allowing for selective manipulation at either terminus. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The properties of N-Boc-azetidine-2-carboxylic acid, the precursor to the title compound, are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₄ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Melting Point | 105-110 °C | [3] |

| Appearance | White solid | [3] |

| Solubility | Dichloromethane, DMSO, Ethyl Acetate, Methanol | [3] |

| pKa | 4.01 ± 0.20 (Predicted) | [3] |

| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol | [3] |

Synthesis of this compound

The multigram-scale synthesis of L-azetidine-2-carboxylic acid and its derivatives has been efficiently achieved from readily available starting materials like L-aspartic acid.[4] A key strategy involves the protection of the amino and carboxylic acid functionalities, followed by intramolecular cyclization. The tert-butyl ester can be introduced via standard esterification procedures.

A representative synthetic approach starting from L-aspartic acid involves a multi-step sequence:

-

Selective protection of the amino group with a Boc group and esterification of the distal carboxylic acid.[4]

-

Conversion of the remaining carboxylic acid to a hydroxyl group via reduction.[4]

-

Activation of the hydroxyl group (e.g., as a tosylate or iodide) to facilitate intramolecular nucleophilic substitution by the protected nitrogen, forming the azetidine ring.[4]

-

Subsequent manipulation of the protecting groups yields the desired this compound.

This strategic approach avoids costly reagents and chromatographic purification steps, making it amenable to large-scale production.[4]

Key Synthetic Transformations: A Practitioner's Guide

The utility of this compound stems from its amenability to a wide range of chemical transformations. The following sections detail key reactions, providing mechanistic insights and actionable protocols.

N-Functionalization: Expanding Molecular Diversity

The secondary amine of the azetidine ring, after removal of a suitable protecting group, is a key handle for introducing a wide array of substituents. This is a critical step for modulating the physicochemical and pharmacological properties of the final compound.

Direct alkylation of the azetidine nitrogen with an alkyl halide is a straightforward and common method for N-functionalization. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: N-Alkylation of tert-Butyl L-Azetidine-2-carboxylate [4]

-

To a solution of tert-butyl L-azetidine-2-carboxylate (1.0 equiv.) in anhydrous acetonitrile (MeCN), add the desired alkyl iodide (1.0 equiv.).

-

Add diisopropylethylamine (DIPEA) (2.0 equiv.) to the reaction mixture.

-

Heat the mixture to 55 °C and stir for 24 hours under an inert atmosphere (e.g., argon).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with 1M HCl (aq.) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the N-alkylated product.

Causality of Experimental Choices:

-

DIPEA: A non-nucleophilic hindered base is used to scavenge the HI produced during the reaction without competing with the azetidine nitrogen in the alkylation.

-

Acetonitrile (MeCN): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S_N2 reaction.

-

Elevated Temperature: Heating the reaction mixture increases the rate of the S_N2 reaction.

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for the synthesis of secondary and tertiary amines.[5] This one-pot procedure involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5]

Experimental Protocol: General Procedure for Reductive Amination [6]

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM).

-

Add a few drops of acetic acid to catalyze iminium ion formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise to the stirring solution.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that readily reduces the iminium ion intermediate but does not reduce the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts.[6]

-

Acetic Acid: A catalytic amount of acid accelerates the formation of the iminium ion.

C-2 Functionalization: Accessing Quaternary Stereocenters

Functionalization at the C-2 position of the azetidine ring allows for the creation of quaternary stereocenters, which are of great interest in medicinal chemistry. The α-proton of the carboxylate is acidic and can be removed by a strong base to generate an enolate, which can then be trapped by various electrophiles.

Achieving high diastereoselectivity in the α-alkylation of cyclic amino acid derivatives can be challenging. A successful strategy involves the formation of an N-borane complex, which directs the approach of the electrophile.[7]

Experimental Protocol: Diastereoselective α-Alkylation of an N-Protected Azetidine-2-carboxylate Derivative [7]

This protocol is adapted from the alkylation of a related N-borane azetidine-2-carbonitrile and illustrates the general principle.

-

To a solution of the N-borane complex of the this compound derivative (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.2 equiv.) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add the desired alkyl halide (1.3 equiv.) and continue stirring at -78 °C, allowing the reaction to slowly warm to room temperature over several hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

N-Borane Complex: The formation of a complex with borane serves to activate the α-proton and provides a sterically bulky group that directs the incoming electrophile to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.[7]

-

LDA at Low Temperature: A strong, non-nucleophilic base is required to deprotonate the α-carbon. The reaction is performed at low temperature to maintain the kinetic control of the deprotonation and subsequent alkylation, which is crucial for high diastereoselectivity.

Ring-Opening Reactions: From Strained Rings to Functionalized Acyclic Amines

The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated.[8] This transformation provides a powerful method for the synthesis of γ-substituted amines, which are valuable synthetic intermediates.

Activation of the azetidine nitrogen with a Lewis acid enhances the electrophilicity of the ring carbons, facilitating attack by a nucleophile. This typically occurs at the less sterically hindered C-4 position, but regioselectivity can be influenced by substituents.

Conceptual Protocol: Lewis Acid-Catalyzed Ring Opening of an N-Activated Azetidine

-

To a solution of an N-activated this compound derivative (e.g., N-tosyl) (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCE), add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

-

Add the desired nucleophile (e.g., an electron-rich arene or heteroarene, 1.2 equiv.).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

Mechanistic Insight: The Lewis acid coordinates to the nitrogen atom of the azetidine, increasing the polarization of the C-N bonds and making the ring carbons more electrophilic. A nucleophile can then attack one of the ring carbons in an S_N2-type fashion, leading to ring opening.

Deprotection Strategies

The final step in many synthetic sequences involving this compound is the removal of the protecting groups. The orthogonality of the Boc and tert-butyl ester groups allows for their selective cleavage.

-

tert-Butyl Ester Deprotection: The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually rapid at room temperature.[4]

-

Boc Group Deprotection: The Boc group is also acid-labile and can be removed under similar conditions to the tert-butyl ester.

Experimental Protocol: TFA-Mediated Deprotection

-

Dissolve the protected azetidine derivative in DCM.

-

Add an excess of TFA (typically 25-50% v/v) at 0 °C.

-